Physicochemical properties of N-Benzyl-1-oxy-isonicotinamide
Physicochemical properties of N-Benzyl-1-oxy-isonicotinamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Benzyl-1-oxy-isonicotinamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated physicochemical properties of N-Benzyl-1-oxy-isonicotinamide. While direct experimental data for this specific molecule is not extensively published, this document synthesizes foundational chemical principles and data from structurally related analogues—namely isonicotinamide, pyridine N-oxides, and N-benzyl derivatives—to construct a robust predictive profile. We present detailed theoretical discussions and validated experimental protocols for the determination of key parameters essential for drug discovery and development, including solubility, lipophilicity, acid dissociation constant (pKa), and stability. This guide is structured to provide not only predictive insights but also practical, actionable methodologies for empirical validation in a research setting.
Introduction and Molecular Overview
N-Benzyl-1-oxy-isonicotinamide is a derivative of isonicotinamide, characterized by the presence of an N-oxide functional group on the pyridine nitrogen and a benzyl group attached to the amide nitrogen. The introduction of these two moieties is expected to significantly modulate the physicochemical and biological properties of the parent isonicotinamide molecule. The N-oxide group, with its highly polar N⁺-O⁻ dative bond, is known to alter electronic distribution, basicity, and hydrogen bonding capabilities of the pyridine ring.[1] Concurrently, the N-benzyl group introduces a significant hydrophobic character, which will influence solubility and lipophilicity.
Understanding these properties is paramount for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies.
Molecular Structure:
-
IUPAC Name: N-benzylpyridine-4-carboxamide 1-oxide
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Molecular Formula: C₁₃H₁₂N₂O₂
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Molecular Weight: 228.25 g/mol
-
CAS Number: (Not assigned)
Synthesis Pathway
The synthesis of N-Benzyl-1-oxy-isonicotinamide can be approached via a two-step process starting from isonicotinic acid. The first step involves the formation of the N-benzyl amide, followed by the N-oxidation of the pyridine ring.
Step 1: Synthesis of N-Benzylisonicotinamide
This is a standard amidation reaction. Isonicotinic acid is first activated, for example by conversion to an acyl chloride, and then reacted with benzylamine.
Step 2: N-Oxidation of N-Benzylisonicotinamide
The pyridine nitrogen of N-Benzylisonicotinamide is then oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[2][3] The use of m-CPBA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a widely adopted and effective method.[3]
Caption: Proposed synthetic workflow for N-Benzyl-1-oxy-isonicotinamide.
Structural and Spectroscopic Characterization
The successful synthesis of N-Benzyl-1-oxy-isonicotinamide would be confirmed through a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of the pyridine ring protons (α and β to the nitrogen) compared to the non-oxidized precursor due to the deshielding effect of the N-oxide group.[4][5] Protons of the benzyl group and the amide NH proton would also be visible. |
| ¹³C NMR | Downfield shift of the pyridine ring carbons, particularly those adjacent to the nitrogen.[4][5] |
| IR Spectroscopy | A characteristic strong absorption band for the N⁺-O⁻ stretching vibration, typically observed in the region of 1200-1300 cm⁻¹.[4] The C=O stretch of the amide and N-H stretch will also be present. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight (229.0977 for C₁₃H₁₃N₂O₂⁺), confirming the addition of one oxygen atom to the N-Benzylisonicotinamide precursor.[6] |
| UV-Vis Spectroscopy | Pyridine N-oxides typically exhibit distinct absorbance maxima compared to their parent pyridines.[7][8] |
Core Physicochemical Properties: Prediction and Experimental Determination
This section details the predicted physicochemical properties of N-Benzyl-1-oxy-isonicotinamide and provides standardized protocols for their experimental verification.
Acidity and Basicity (pKa)
Theoretical Insight: The N-oxidation of a pyridine ring drastically reduces the basicity of the nitrogen atom. While pyridine has a pKa of its conjugate acid around 5.25, the pKa of the conjugate acid of pyridine N-oxide is approximately 0.8.[1] This is due to the oxygen atom withdrawing electron density from the nitrogen and the delocalization of the positive charge in the protonated form. Therefore, N-Benzyl-1-oxy-isonicotinamide is expected to be a very weak base. The amide proton is weakly acidic, but its pKa is typically high and not relevant under physiological conditions.
Predicted pKa:
| Ionizable Group | Predicted pKa (Conjugate Acid) |
|---|
| Pyridine N-oxide | ~0.5 - 1.5 |
Experimental Protocol: Potentiometric Titration
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Preparation: Accurately weigh and dissolve the compound in a mixture of methanol and water to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa) and sodium hydroxide (to determine acidic pKa, if any) using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Theoretical Insight: The solubility of a molecule is a balance between its crystal lattice energy and its solvation energy. Isonicotinamide is quite soluble in water (191 g/L).[9] The introduction of the highly polar N-oxide group, a strong hydrogen bond acceptor, is expected to enhance aqueous solubility.[1] However, the large, hydrophobic N-benzyl group will counteract this effect. The overall aqueous solubility will depend on the interplay of these opposing factors.
Predicted Aqueous Solubility: Moderate to high.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility) This method is considered the gold standard for solubility determination.[10][11]
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Preparation: Add an excess amount of the solid compound to a series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8).[11]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12]
-
Sampling and Analysis: Separate the undissolved solid by centrifugation and/or filtration. Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD) to check for any polymorphic or solvate transitions during the experiment.[13]
Lipophilicity (LogP / LogD)
Theoretical Insight: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The N-benzyl group is strongly lipophilic and will significantly increase the LogP compared to isonicotinamide. The polar N-oxide group will decrease lipophilicity. The net effect will likely result in a moderately lipophilic compound.
Predicted LogP: ~1.5 - 2.5
Experimental Protocol: RP-HPLC Method for Log k_w Determination Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[14][15] The retention time of a compound on a nonpolar stationary phase (like C18) is related to its lipophilicity.
-
System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[16]
-
Isocratic Elution: Perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70% methanol).
-
Data Collection: For each mobile phase composition, inject the sample and record the retention time (t_R). Also, determine the column dead time (t_0) using a non-retained compound (e.g., sodium nitrate).
-
Calculation:
-
Calculate the retention factor (k) for each run: k = (t_R - t_0) / t_0
-
Calculate log k for each run.
-
-
Extrapolation: Plot log k versus the percentage of organic modifier (φ). Extrapolate the linear regression to 0% organic modifier (100% aqueous phase). The y-intercept represents log k_w, a reliable index of lipophilicity.[14]
Caption: RP-HPLC workflow for determining the lipophilicity index log k_w.
Chemical Stability
Theoretical Insight: The stability of N-Benzyl-1-oxy-isonicotinamide is crucial for its viability as a drug candidate. Potential degradation pathways include:
-
Thermal Decomposition: Aromatic N-oxides can be prone to decomposition at elevated temperatures.[4]
-
Photodegradation: Pyridine N-oxides can undergo photochemical rearrangements upon exposure to UV light.[17]
-
Reductive Degradation: The N-oxide group can be reduced back to the parent pyridine, especially under hypoxic conditions or in the presence of certain enzymes.[1]
-
Meisenheimer Rearrangement: N-benzyl N-oxides are known to be susceptible to this thermal rearrangement.[4]
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Subject solutions of the compound to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at an elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat in solution and as a solid.
-
Photolytic: Expose to UV light (e.g., in a photostability chamber).
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradation products). Use a detector like a photodiode array (PDA) to assess peak purity.
-
Identification: If significant degradation occurs, use LC-MS to identify the degradation products.
Summary and Conclusion
N-Benzyl-1-oxy-isonicotinamide is a molecule with a fascinating blend of physicochemical characteristics. The interplay between the hydrophilic, basicity-reducing N-oxide group and the hydrophobic N-benzyl substituent creates a unique profile that warrants empirical investigation. This guide provides a predictive framework and the necessary experimental protocols to thoroughly characterize this compound. The successful determination of these properties will be instrumental in advancing its potential development as a therapeutic agent.
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